1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole
Overview
Description
The compound 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole is a fluorinated pyrazole derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of fluorine atoms in the molecule is significant as they can greatly influence the biological activity and physical properties of the compound .
Synthesis Analysis
The synthesis of fluorinated pyrazoles can be achieved through
Scientific Research Applications
Synthesis and Structural Characterization
1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole has been involved in the synthesis of various compounds, such as thiazoles and pyrazolines. These compounds have been characterized using methods like single crystal diffraction, displaying distinct molecular structures with planar orientations and perpendicular orientations of the fluorophenyl groups in some cases (Kariuki et al., 2021).
Phosphorescence Applications
This compound has been used in the synthesis of heteroleptic Ir(III) metal complexes, which demonstrate efficient blue phosphorescence at room temperature. These findings are significant in the development of phosphorescent materials and their potential applications in various fields (Yang et al., 2005).
Crystal Structure Studies
Research into the crystal structures of related pyrazoline compounds reveals insights into the molecular conformation and intermolecular interactions. These studies contribute to our understanding of molecular design and structure-function relationships in chemical compounds (Loh et al., 2013).
Regiospecific Synthesis
1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole has been employed in the regiospecific synthesis of fluorinated pyrazoles, demonstrating the utility of this compound in creating structurally diverse and potentially biologically active molecules (Bouillon et al., 2001).
Tautomeric Forms in Crystals
Studies have shown the existence of two tautomeric forms of related pyrazole compounds within the same crystal structure. This highlights the versatile nature of such compounds in adopting different structural forms, which can be crucial in understanding their reactivity and properties (Yamuna et al., 2014).
Antimicrobial Activities
Some derivatives of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole have been explored for their antimicrobial activities. The structural features of these derivatives play a significant role in determining their efficacy against various microbial strains (Ragavan et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)-5-(trifluoromethyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4N2/c11-7-1-3-8(4-2-7)16-9(5-6-15-16)10(12,13)14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXLFFHIEPALJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610796 | |
Record name | 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole | |
CAS RN |
1269291-03-3 | |
Record name | 1H-Pyrazole, 1-(4-fluorophenyl)-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269291-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.